molecular formula C15H20N2O5 B1527745 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid CAS No. 1086392-88-2

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

Cat. No. B1527745
M. Wt: 308.33 g/mol
InChI Key: ZVZNJJHZMXHXCB-UHFFFAOYSA-N
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Description

“2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid” is a chemical compound with the CAS Number: 1086392-88-2 . It has a molecular weight of 308.33 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name of the compound is 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid . The InChI code is 1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19) .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 308.33 .

Scientific Research Applications

Enzymatic Conversion and Reactive Extraction

Nicotinic acid, a derivative closely related to the chemical structure of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid, finds significant use in food, pharmaceutical, and biochemical industries. A study highlighted the enzymatic conversion of 3-cyanopyridine as a viable method for nicotinic acid production. This process is enhanced through reactive extraction using organophosphorus solvating extractants, such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP), to intensify the recovery of nicotinic acid, demonstrating a methodological advancement in its separation and purification processes Sushil Kumar et al., 2008.

Industrial Production and Green Chemistry

The production of nicotinic acid, an essential nutrient and antipelagic agent, is paramount in various applications. Recognizing the environmental impact of traditional production methods, which generate nitrous oxide, a potent greenhouse gas, there's a push towards developing green chemistry approaches. Ecological methods for producing nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine have been explored, aiming to minimize environmental impact while satisfying industrial needs Dawid Lisicki et al., 2022.

Synthesis of Pseudopeptides

The chemical synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function on the pyridine ring showcases an innovative approach to creating compounds with potential biological activity. This method involves coupling 2-cyanonicotinic acid with methyl esters of l-α-amino acids, leading to intermediates useful in further pharmaceutical research and development O. Ovdiichuk et al., 2015.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNJJHZMXHXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130932
Record name 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

CAS RN

1086392-88-2
Record name 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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